molecular formula C17H23BrFNO3 B11780340 tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate

tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate

Cat. No.: B11780340
M. Wt: 388.3 g/mol
InChI Key: RVZPIKBIXCSAMR-UHFFFAOYSA-N
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Description

tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C17H23BrFNO3 It is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butyl carbamate group attached to a chroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom to the brominated intermediate.

    Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the final carbamate product.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The chroman ring system can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different chroman derivatives .

Scientific Research Applications

tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The carbamate group may also play a role in modulating its activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((5-bromo-3-fluoro-2-methoxypyridin-4-yl)methyl)carbamate
  • tert-Butyl ((2-bromo-5-methylthiazol-4-yl)methyl)carbamate

Uniqueness

tert-Butyl ((8-bromo-6-fluoro-2,2-dimethylchroman-4-yl)methyl)carbamate is unique due to its specific combination of bromine, fluorine, and tert-butyl carbamate groups attached to a chroman ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C17H23BrFNO3

Molecular Weight

388.3 g/mol

IUPAC Name

tert-butyl N-[(8-bromo-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate

InChI

InChI=1S/C17H23BrFNO3/c1-16(2,3)23-15(21)20-9-10-8-17(4,5)22-14-12(10)6-11(19)7-13(14)18/h6-7,10H,8-9H2,1-5H3,(H,20,21)

InChI Key

RVZPIKBIXCSAMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C(=CC(=C2)F)Br)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

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